BenchChemオンラインストアへようこそ!

Sniper(ER)-87

ERα Degradation PROTAC Mechanism Endocrine Therapy

SNIPER(ER)-87 is the definitive ERα PROTAC degrader for isolating degradation-specific pharmacology. Unlike occupancy-driven antagonists (4-hydroxytamoxifen), it catalytically eliminates ERɑ protein (DC50 <3 nM), enabling unambiguous attribution of biological effects to ERα loss. Its preferential XIAP recruitment over cIAP1 avoids confounding apoptosis, ensuring clean phenotypic readouts. Validated in vivo (tumor growth inhibition at 30 mg/kg i.p.), it serves as the benchmark for new ERα PROTACs. Ideal HTS positive control (IC₅₀: 15.6 nM MCF-7; 9.6 nM T47D).

Molecular Formula C59H73N5O10S
Molecular Weight 1044.3 g/mol
Cat. No. B12423558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(ER)-87
Molecular FormulaC59H73N5O10S
Molecular Weight1044.3 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)C5CCCN5C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C7=CC=CC=C7
InChIInChI=1S/C59H73N5O10S/c1-5-50(42-14-8-6-9-15-42)54(43-21-25-47(65)26-22-43)44-23-27-48(28-24-44)73-31-30-63(4)53(66)39-72-35-34-70-32-33-71-36-37-74-49-19-12-18-46(38-49)56(67)51-40-75-58(61-51)52-20-13-29-64(52)59(69)55(45-16-10-7-11-17-45)62-57(68)41(2)60-3/h6,8-9,12,14-15,18-19,21-28,38,40-41,45,52,55,60,65H,5,7,10-11,13,16-17,20,29-37,39H2,1-4H3,(H,62,68)/b54-50+/t41-,52-,55-/m0/s1
InChIKeyILLYWIKUEZHTSD-MEWFHHHASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNIPER(ER)-87 Degradation Potency and Mechanism: A Baseline for ERα-Targeted Protein Degradation


SNIPER(ER)-87 is a PROTAC® (Proteolysis Targeting Chimera) specifically engineered to degrade Estrogen Receptor α (ERα) [1]. It is a heterobifunctional molecule that recruits the E3 ubiquitin ligase XIAP to the ERα protein, triggering its ubiquitination and subsequent proteasomal degradation [2]. In vitro, SNIPER(ER)-87 demonstrates potent ERα degradation with a DC50 of <3 nM at 4 hours and 83 nM at 48 hours, and inhibits the growth of ERα-positive breast cancer cells (MCF-7 and T47D) with IC50 values in the low nanomolar range [1].

SNIPER(ER)-87: Why Simple ER Antagonists and Other Degraders Are Not Interchangeable


Substituting SNIPER(ER)-87 with a generic ER antagonist like 4-hydroxytamoxifen or another ER degrader is not scientifically valid due to distinct mechanisms of action and divergent downstream biological effects. SNIPER(ER)-87 acts catalytically to eliminate the ERα protein entirely, whereas antagonists like 4-hydroxytamoxifen only occupy the ligand-binding domain, potentially leading to different resistance profiles and incomplete pathway suppression [1]. Furthermore, even within the PROTAC class, differences in the recruited E3 ligase (XIAP vs. cIAP1 or VHL) can drastically alter degradation kinetics, selectivity, and therapeutic window [2]. The quantitative evidence below demonstrates precisely why SNIPER(ER)-87's specific profile is non-interchangeable with its closest analogs and alternatives.

Quantitative Differentiation Guide for SNIPER(ER)-87 vs. Key Comparators


Catalytic ERα Degradation vs. Occupancy-Driven Antagonism: SNIPER(ER)-87 vs. 4-Hydroxytamoxifen

SNIPER(ER)-87 achieves complete and sustained degradation of ERα protein, a mechanism fundamentally distinct from the competitive antagonism of its parent ligand, 4-hydroxytamoxifen (4-OHT). While 4-OHT binds to ERα and inhibits transcriptional activity, it does not reduce total protein levels. In contrast, SNIPER(ER)-87 induces a time-dependent, proteasome-mediated degradation of ERα. In MCF-7 breast cancer cells, SNIPER(ER)-87 achieved an ERα DC50 of <3 nM after 4 hours of treatment, leading to near-complete protein elimination, a level of target suppression unattainable by 4-OHT [1].

ERα Degradation PROTAC Mechanism Endocrine Therapy

Superior Antiproliferative Activity in ERα+ Breast Cancer Cells: SNIPER(ER)-87 vs. Fulvestrant

While fulvestrant is the clinical standard as a Selective Estrogen Receptor Degrader (SERD), SNIPER(ER)-87 demonstrates superior antiproliferative potency in direct comparative studies against ERα-positive breast cancer cells. In MCF-7 cells, SNIPER(ER)-87 exhibited an IC50 of 15.6 nM, and in T47D cells, an IC50 of 9.6 nM . A direct comparison study evaluating cell viability after 72 hours of treatment showed that SNIPER(ER)-87 achieved significantly greater growth suppression at concentrations above 50 nM compared to fulvestrant [1]. This suggests SNIPER(ER)-87 may offer a more robust inhibition of ERα-driven proliferation in certain cellular contexts.

Breast Cancer Antiproliferative SERD Comparison

Unique E3 Ligase Recruitment: XIAP-Driven Degradation vs. Improved Analogs

SNIPER(ER)-87 exhibits a distinct mechanism of E3 ligase recruitment compared to its improved analogs (SNIPER(ER)-105, -110, -126). Co-immunoprecipitation studies in MCF-7 cells revealed that SNIPER(ER)-87 preferentially recruits XIAP, not cIAP1, to mediate ERα degradation [1]. In contrast, the improved analogs SNIPER(ER)-105, -110, and -126 induce simultaneous degradation of cIAP1 and delayed degradation of XIAP [2]. This difference in ligase selectivity directly impacts the compound's degradation kinetics and its ability to induce apoptosis, with the improved analogs showing more potent apoptotic activity in MCF-7 cells. Specifically, while SNIPER(ER)-87 effectively degrades ERα, it is less effective at inducing apoptosis in MCF-7 cells compared to its analogs that co-degrade cIAP1 [2].

E3 Ligase Recruitment XIAP Selectivity SNIPER Mechanism

In Vivo Tumor Growth Inhibition in MCF-7 Xenograft Model: Establishing a Baseline for SNIPER Technology

SNIPER(ER)-87 provided the first proof-of-concept for in vivo efficacy of the SNIPER technology. In a mouse MCF-7 orthotopic breast tumor xenograft model, intraperitoneal administration of SNIPER(ER)-87 at 30 mg/kg every 24 hours for 14 days resulted in significant tumor growth inhibition compared to vehicle control [1]. This established a critical in vivo benchmark for the SNIPER class. Notably, this treatment regimen did not induce significant body weight loss, indicating a tolerable toxicity profile in this model . However, subsequent studies with optimized analogs like SNIPER(ER)-110 demonstrated superior tumor growth inhibition in the same model, establishing SNIPER(ER)-87 as a foundational but less potent in vivo tool [2].

In Vivo Efficacy Xenograft Model Breast Cancer

Validated Application Scenarios for SNIPER(ER)-87 in Discovery and Translational Research


Mechanistic Studies of ERα Degradation Without Confounding cIAP1 Downregulation

SNIPER(ER)-87 is the optimal tool for experiments designed to isolate the effects of ERα degradation. Its unique preferential recruitment of XIAP over cIAP1 (unlike improved analogs) means it degrades ERα without simultaneously depleting cIAP1 and triggering cIAP1-dependent apoptosis. This allows researchers to attribute observed biological effects specifically to ERα loss, as demonstrated in co-immunoprecipitation and siRNA studies [1].

In Vivo Pharmacodynamic Benchmarking for Next-Generation ERα Degraders

As the first SNIPER shown to be efficacious in vivo, SNIPER(ER)-87 provides a well-characterized benchmark for evaluating new ERα-targeting PROTACs. Its in vivo activity (tumor growth inhibition in MCF-7 xenografts at 30 mg/kg i.p.) is a crucial reference point for assessing the improved potency of novel compounds. Studies with SNIPER(ER)-110, for instance, directly compared their superior efficacy to this SNIPER(ER)-87 baseline [2].

Comparative Analysis of Occupancy-Driven vs. Event-Driven Pharmacology

SNIPER(ER)-87 is a definitive tool for teaching and demonstrating the fundamental difference between occupancy-driven pharmacology (e.g., 4-hydroxytamoxifen) and event-driven pharmacology (PROTACs). Its ability to catalytically degrade ERα with a DC50 of <3 nM, leading to sustained target suppression, provides a clear experimental model for contrasting these two drug action paradigms in cell culture [3].

In Vitro Evaluation of ERα-Positive Breast Cancer Cell Lines (MCF-7 and T47D)

SNIPER(ER)-87 is a robust and well-characterized chemical probe for inducing ERα degradation and inhibiting proliferation in standard ERα+ breast cancer models. With reported IC50 values of 15.6 nM (MCF-7) and 9.6 nM (T47D), it provides a reliable positive control for high-throughput screening assays aimed at discovering new ERα modulators or evaluating the effect of ERα loss on other pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sniper(ER)-87

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.